molecular formula C5H11NO3 B167471 (2S,3S)-2-Amino-3-hydroxypentanoic acid CAS No. 10148-66-0

(2S,3S)-2-Amino-3-hydroxypentanoic acid

Cat. No. B167471
CAS RN: 10148-66-0
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-IMJSIDKUSA-N
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Description

“(2S,3S)-2-Amino-3-hydroxypentanoic acid” is a type of amino acid. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . In this case, the 2 and 3 refer to the carbon positions in the molecule, and S indicates the orientation around the chiral atom .


Synthesis Analysis

The synthesis of similar compounds often involves a sequence of reactions. For example, the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids involves a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) .


Molecular Structure Analysis

The molecular structure of “(2S,3S)-2-Amino-3-hydroxypentanoic acid” is determined by the spatial arrangement of its atoms. The (2S,3S) notation indicates that the molecule has two chiral centers, which means it can exist in at least two kinds of isomers called stereoisomers .


Chemical Reactions Analysis

The chemical reactions involving “(2S,3S)-2-Amino-3-hydroxypentanoic acid” would depend on the specific conditions and reagents used. The molecule’s chiral centers could play a significant role in determining the outcome of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3S)-2-Amino-3-hydroxypentanoic acid” would be influenced by its molecular structure. For instance, the presence of chiral centers could affect its optical activity .

Scientific Research Applications

  • Crystal Structure Analysis : A study by Curland, Meirzadeh, and Diskin‐Posner (2018) detailed the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, highlighting its potential in structural biology and materials science (Curland, Meirzadeh, & Diskin‐Posner, 2018).

  • Biochemical Synthesis : Research by Shimohigashi, Lee, and Izumiya (1976) focused on the preparation of L-2-Amino-5-arylpentanoic Acids, constituent amino acids in AM-toxins, showcasing the compound's relevance in biochemical synthesis (Shimohigashi, Lee, & Izumiya, 1976).

  • Enzymatic Hydrolysis and Synthesis : Bakke, Ohta, Kazmaier, and Sugai (1999) investigated the action of enzymes on the stereoisomers of 2-amino-3-methylpent-4-enoic acid, a derivative of (2S,3S)-2-Amino-3-hydroxypentanoic acid, for obtaining stereochemically pure compounds, relevant in enzymology and organic synthesis (Bakke, Ohta, Kazmaier, & Sugai, 1999).

  • Biocatalytic Synthesis : Smith et al. (2010) described a biocatalytic method for synthesizing chiral amino alcohols, including (2S,3S)-2-aminopentane-1,3-diol, a compound related to (2S,3S)-2-Amino-3-hydroxypentanoic acid. This research highlights its application in green chemistry and biotechnology (Smith et al., 2010).

  • Chemical Reactivity in Peptidology : A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) used conceptual density functional theory to investigate the chemical reactivity of peptides containing (2S,3S)-2-Amino-3-hydroxypentanoic acid. This research is significant for understanding peptide chemistry and drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Safety And Hazards

The safety and hazards associated with “(2S,3S)-2-Amino-3-hydroxypentanoic acid” would depend on various factors, including its concentration and the specific context of its use .

Future Directions

The future directions for research on “(2S,3S)-2-Amino-3-hydroxypentanoic acid” could include further studies on its synthesis, properties, and potential applications. For instance, understanding how to determine R and S configurations on a Fischer projection could be beneficial for future studies .

properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906214
Record name 3-Hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Amino-3-hydroxypentanoic acid

CAS RN

10148-66-0
Record name 3-Hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Badorrey, C Cativiela, MD Díaz-de-Villegas… - Tetrahedron, 1999 - Elsevier
N-Benzylimines derived from conveniently protected (R)-glyceraldehyde underwent diastereoselective phenylmagnesium bromide addition to afford the corresponding aminodiols, …
Number of citations: 10 www.sciencedirect.com

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